5-(((4-(3,4-dimetilfenil)tiazol-2-il)amino)metilen)-2-tioxodihidropirimidina-4,6(1H,5H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

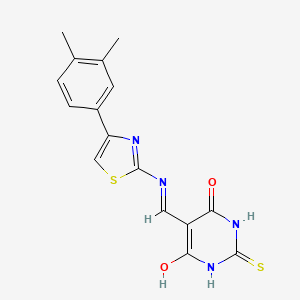

5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C16H14N4O2S2 and its molecular weight is 358.43. The purity is usually 95%.

BenchChem offers high-quality 5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ensayos de viabilidad celular

El compuesto tiene aplicaciones en la evaluación de la viabilidad celular. Un método comúnmente utilizado es el ensayo MTT (3-(4,5-Dimetiltiazol-2-il)-2,5-Difeniltetrazolio Bromuro) . Las células que respiran activamente convierten el MTT soluble en agua en un formazán púrpura insoluble. Los investigadores pueden luego solubilizar el formazán y determinar su concentración midiendo la densidad óptica. Este ensayo proporciona información valiosa sobre la salud celular y la actividad metabólica.

Actividad antileishmanial

Los compuestos que contienen pirazol, incluidos los que tienen una estructura similar a nuestro compuesto, exhiben potentes efectos antileishmaniales. La leishmaniasis es una enfermedad parasitaria causada por especies de Leishmania, y encontrar tratamientos efectivos es crucial. Los investigadores han explorado el potencial antileishmanial de los derivados de pirazol, que pueden incluir nuestro compuesto . Investigar su eficacia contra los parásitos de Leishmania podría contribuir al desarrollo de fármacos.

Actividad Biológica

5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, particularly its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: C16H14N4O2S2, with a molecular weight of 358.4 g/mol. Its structure includes a thiazole ring and a dihydropyrimidine core, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds similar to 5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit a range of biological activities including:

- Antidiabetic Effects : Compounds in this class have been evaluated for their ability to inhibit alpha-amylase and reduce blood glucose levels. For instance, derivatives containing thiazolidine structures have shown significant antidiabetic properties by targeting peroxisome proliferator-activated receptors (PPAR-γ) .

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties. Similar thiazole derivatives have been reported to reduce inflammatory markers such as TNF-α and IL-β in various models .

- Antioxidant Properties : Antioxidant activity is another potential benefit, with studies indicating that these compounds can scavenge free radicals and reduce oxidative stress .

Case Studies

- Antidiabetic Activity : A study synthesized a series of thiazolidine derivatives and evaluated their effects on glucose levels in diabetic models. One derivative was noted for its significant blood glucose-lowering effect and inhibition of alpha-amylase activity .

- Anti-inflammatory Effects : In vitro studies demonstrated that certain thiazolidine derivatives reduced levels of inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

- Antioxidant Activity : The antioxidant capacity was assessed using DPPH radical scavenging assays. Compounds demonstrated varying degrees of activity, indicating their potential as protective agents against oxidative damage .

The biological activities of 5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be attributed to several mechanisms:

- PPAR Activation : The activation of PPARs plays a crucial role in regulating glucose metabolism and lipid homeostasis, which is beneficial for managing diabetes .

- Cytokine Modulation : By inhibiting the signaling pathways that lead to the production of pro-inflammatory cytokines, these compounds can alleviate inflammation .

- Oxidative Stress Reduction : The ability to neutralize free radicals contributes to their antioxidant effects, protecting cells from oxidative damage .

Data Summary Table

Propiedades

IUPAC Name |

5-[(E)-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S2/c1-8-3-4-10(5-9(8)2)12-7-24-16(18-12)17-6-11-13(21)19-15(23)20-14(11)22/h3-7H,1-2H3,(H3,19,20,21,22,23)/b17-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRWTCXFLLVTLS-UBKPWBPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.